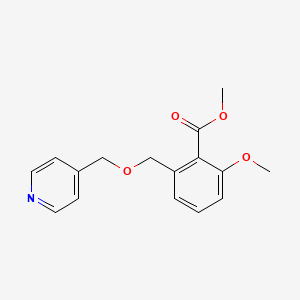

![molecular formula C18H18O5 B6339753 Benzoic acid 2 [(benzoyloxy)methyl]-6-methoxy ethyl ester CAS No. 1171923-06-0](/img/structure/B6339753.png)

Benzoic acid 2 [(benzoyloxy)methyl]-6-methoxy ethyl ester

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Benzoic acid esters are a class of compounds that contain a benzoic acid moiety and an ester group . They are commonly used in a variety of applications, including as plasticizers, solvents, and flavoring agents .

Synthesis Analysis

Esters can be synthesized from carboxylic acids and alcohols in the presence of a catalyst, such as concentrated sulfuric acid . This reaction is known as esterification .Molecular Structure Analysis

The molecular structure of benzoic acid esters typically includes a benzene ring (from the benzoic acid) and an ester group . The exact structure can vary depending on the specific ester group present .Chemical Reactions Analysis

Esters, including benzoic acid esters, can undergo a variety of chemical reactions. For example, they can be hydrolyzed to form carboxylic acids and alcohols . This reaction can occur under acidic or basic conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of benzoic acid esters can vary widely depending on the specific compound. For example, the molecular weight of “Benzoic acid, 2-benzoyl-, methyl ester” is 240.2540 .Aplicaciones Científicas De Investigación

Alkoxycarbonylation of Phytogenic Substrates

Alkoxycarbonylation of unsaturated phytogenic substrates, including the synthesis of esters like "Benzoic acid 2 [(benzoyloxy)methyl]-6-methoxy ethyl ester," has been explored for creating advanced chemical products and polymers. This process offers solutions for resource-saving, waste minimization, and improving the environmental safety of chemical processes. Researchers have achieved high yields and selectivities to linear structured products under mild conditions, mainly using homogeneous palladium-diphosphine catalysts, highlighting the potential for new industrial processes of alkoxycarbonylation of phytogenic substrates (Sevostyanova & Batashev, 2023).

Environmental Impact of Parabens

Studies on esters of para-hydroxybenzoic acid, related to "this compound," focus on their occurrence, fate, and behavior in aquatic environments. Despite treatments that remove parabens effectively from wastewater, these compounds remain present at low concentrations in effluents and surface water, owing to their widespread use and continuous environmental introduction. Research indicates a need for further studies on their toxicity and environmental impact, especially concerning chlorinated by-products of parabens (Haman et al., 2015).

Synthesis and Application of Esters

The synthesis and application of esters, including methodologies for identifying methyl paraben in cosmetics, demonstrate the versatility of esters derived from benzoic acid compounds. These methods underline the importance of esters in various applications, from pharmaceuticals to cosmetics, showcasing their role in modern chemical synthesis and product development (Mallika J.B.N, ThiruvengadarajanV., & Gopinath, 2014).

Esterification for Biodegradable Materials

Esterification processes, especially those involving carboxylic acids like benzoic acid, have been used to create biodegradable materials. For instance, ethyl and benzyl hyaluronan esters are modified natural polymers with potential clinical applications, derived from partial or total esterification of carboxyl groups. These materials demonstrate varied biological properties, influenced by the degree of hydration and polymer stability, opening pathways for the development of novel biocompatible materials (Campoccia et al., 1998).

Regulatory Standards for Benzoic Acid Compounds

Research on the regulatory standards for compounds like benzoic acid and sodium benzoate in water, which are related to "this compound," emphasizes the need for updated maximum permissible concentrations (MPCs) based on modern data. This involves adjusting current MPCs in water to reflect new literature on the mechanisms and manifestations of their toxic effects, particularly concerning their impact on the central nervous system. Such studies are crucial for ensuring environmental safety and public health (Zholdakova et al., 2021).

Mecanismo De Acción

The mechanism of action of benzoic acid esters can vary depending on their specific use. For example, in the case of sodium benzoate (a salt of benzoic acid), it is used as a treatment for urea cycle disorders due to its ability to bind amino acids, leading to excretion of these amino acids and a decrease in ammonia levels .

Safety and Hazards

Propiedades

IUPAC Name |

ethyl 2-(benzoyloxymethyl)-6-methoxybenzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18O5/c1-3-22-18(20)16-14(10-7-11-15(16)21-2)12-23-17(19)13-8-5-4-6-9-13/h4-11H,3,12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXCWPMIQAXBMRZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=CC=C1OC)COC(=O)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[3-(3-Chloro-phenyl)-propyl]-6-methoxy-benzoic acid](/img/structure/B6339721.png)

![2-[(Benzyl-methyl-amino)-methyl]-6-methoxy-benzoic acid methyl ester](/img/structure/B6339734.png)

![(11bR)-N-Methyl-N-[(R)-1-phenylethyl]-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine, 98%](/img/structure/B6339741.png)

![2-[2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-vinyl]-6-methoxy-benzoic acid ethyl ester](/img/structure/B6339742.png)

![2-[3-(2-Chloro-phenyl)-propyl]-6-methoxy-N-methyl-benzamide](/img/structure/B6339744.png)